N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide
Description
Properties
Molecular Formula |
C29H26N2O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
InChI |
InChI=1S/C29H26N2O6/c1-17-28(27(32)23-10-8-22(35-3)15-26(23)36-17)37-20-6-4-18(5-7-20)29(33)30-13-12-19-16-31-25-11-9-21(34-2)14-24(19)25/h4-11,14-16,31H,12-13H2,1-3H3,(H,30,33) |
InChI Key |
GXFKRLGOQCSFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 1: 4-[(7-Methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide (CAS 946234-81-7)
- Structure: Shares the chromenone-ether-benzamide core but replaces the indolylethyl group with a 2-methoxyethyl substituent.
- Molecular Weight : 383.4 g/mol vs. target compound’s ~451.5 g/mol (estimated).
- Key Differences: The 2-methoxyethyl group may enhance water solubility compared to the lipophilic indolylethyl chain.
Compound 2: (Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Structure: Features an indole-thiazolidinone hybrid linked to benzamide.
- Chromenone’s absence reduces π-π stacking capacity compared to the target compound .
Indole-Containing Benzamide Analogues
Compound 3: N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4)
- Structure : Benzamide with a dihydroindenyl group instead of indolylethyl.
- Methoxy substitution at the benzamide’s para-position mirrors the target’s chromenone-linked methoxy group .
Compound 4: N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide (CAS 951990-08-2)
- Structure : Direct analogue with a 6-methoxyindole instead of 5-methoxy.
- Key Differences :
Heterocyclic Benzamide Derivatives
Compound 5: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Thiadiazole-pyridine-benzamide hybrid.
- Key Differences :
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound (CAS 951990-08-2) | C29H25N2O6 | ~451.5 | Indole, chromenone, benzamide | High lipophilicity (logP ~3.5 est.) |
| Compound 1 (CAS 946234-81-7) | C21H21NO6 | 383.4 | Chromenone, 2-methoxyethyl | Enhanced water solubility |
| Compound 5 (8a) | C23H18N4O2S | 414.5 | Thiadiazole, pyridine | High melting point (290°C) |
Discussion of Structural-Activity Relationships (SAR)
- Indole Substitution : The 5-methoxy group on indole (target) vs. 6-methoxy (Compound 4) may influence steric hindrance and metabolic pathways (e.g., CYP450 interactions).
- Chromenone vs. Thiazolidinone: Chromenone’s conjugated system may enhance fluorescence or DNA intercalation, whereas thiazolidinone (Compound 2) could modulate antioxidant activity .
- Benzamide Substituents : Para-substitution (e.g., methoxy in Compound 1) improves solubility, while lipophilic groups (indolylethyl) enhance membrane permeability .
Preparation Methods
Synthesis of 7-Methoxy-2-Methyl-4-Oxo-4H-Chromen-3-yloxybenzoyl Chloride
The chromen-4-one core is synthesized via Pechmann condensation , where resorcinol derivatives react with β-keto esters under acidic conditions. A modified protocol from employs ethyl 3-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)propanoate as a key intermediate. Reaction conditions involve:
-
Ir(PPy)3 (Iridium photocatalyst)
-
K2HPO4 as base
-
DMSO solvent under blue LED irradiation (12 W)
The resulting chromen-4-one is functionalized at the 3-position via nucleophilic aromatic substitution with 4-hydroxybenzamide in the presence of Cs2CO3 (2.0 equiv) and DMF at 80°C for 12 hours. Subsequent treatment with oxalyl chloride converts the carboxylic acid to acyl chloride, enabling amide coupling.
Preparation of 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine
This indole derivative is synthesized from 5-methoxytryptophan through a three-step sequence:
-
Decarboxylation : Heating with CuCO3 in quinoline at 180°C yields 5-methoxytryptamine .
-
N-Acylation : Reaction with chloroacetyl chloride in THF forms N-chloroacetyl-5-methoxytryptamine .
-
Reductive Dehalogenation : Using Zn/HCl in ethanol removes the chloro group, producing the free amine.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The primary method involves EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DCM (dichloromethane):
Nickel-Catalyzed Reductive Aminocarbonylation
An alternative approach from utilizes Ni(glyme)Cl2 (10 mol%) and Co2(CO)8 (0.8 equiv) in DMF at 120°C:
-
Substrates : 4-iodobenzoyl chloride and 2-(5-methoxy-1H-indol-3-yl)ethylamine
-
Reductant : Zn powder (2.0 equiv)
-
Additive : TMSCl (10 mol%)
Optimization and Mechanistic Insights
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 95 |
| DMF | 36.7 | 68 | 93 |
| THF | 7.58 | 55 | 87 |
Polar aprotic solvents like DMF enhance solubility but may promote side reactions, whereas DCM balances reactivity and selectivity.
Catalytic System Comparison
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/DMAP | 25 | 24 | 72 |
| HATU/DIEA | 25 | 12 | 75 |
| Ni/Co2(CO)8 | 120 | 16 | 61 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers faster kinetics but higher cost.
Purification and Characterization
Chromatographic Separation
The crude product is purified via flash chromatography (SiO2, 230–400 mesh) with gradient elution:
-
Mobile Phase : Hexane → EtOAc/MeOH (9:1)
-
Rf : 0.35 (TLC, EtOAc/hexane 1:1)
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, chromen-4-one H-5), 7.89 (d, J = 8.4 Hz, 2H, benzamide H-2/H-6), 7.12 (d, J = 8.8 Hz, 1H, indole H-4), 6.98 (s, 1H, indole H-2).
-
HRMS (ESI+) : m/z calculated for C28H24N2O5 [M+H]+: 469.1756, found: 469.1758.
Challenges and Alternative Routes
Regioselectivity in Chromen-4-one Functionalization
The 3-position of chromen-4-one exhibits higher electrophilicity due to conjugation with the carbonyl group. Competing reactions at the 6- or 8-positions are mitigated using bulky bases (e.g., DBU) to direct substitution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
